BenchChemオンラインストアへようこそ!

Linotroban

Antithrombotic Platelet aggregation Arterial thrombosis

Linotroban (CAS 120824-08-0) is a chemically and pharmacologically unique, non-prostanoid TXA2 receptor antagonist that cannot be replaced by generic 'troban'-class compounds. Its distinct efficacy under high-shear arterial flow (32% thrombus volume reduction at 2,600 s⁻¹ in human blood) and its well-characterized profile in renal hemodynamics make it the definitive reference compound for platelet-dependent thrombosis models and TXA2-mediated vasoconstriction studies. Unlike dual-action agents such as Picotamide, Linotroban provides pure receptor antagonism, eliminating mechanistic ambiguity. For cisplatin nephrotoxicity studies, Linotroban serves as an essential negative control. Procure with confidence — this compound is exclusively available for research and analytical purposes from verified B2B suppliers.

Molecular Formula C14H15NO5S2
Molecular Weight 341.4 g/mol
CAS No. 120824-08-0
Cat. No. B1675545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinotroban
CAS120824-08-0
SynonymsHN 11550
HN-11550
linotroban
Molecular FormulaC14H15NO5S2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O
InChIInChI=1S/C14H15NO5S2/c16-13(17)10-20-14-7-6-11(21-14)8-9-15-22(18,19)12-4-2-1-3-5-12/h1-7,15H,8-10H2,(H,16,17)
InChIKeyISSKMEQROMFEHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Linotroban (CAS 120824-08-0): A Non-Prostanoid Thromboxane A2 Receptor Antagonist for Antithrombotic Research Procurement


Linotroban (also known as HN-11500 or CL-871502) is a small molecule drug that acts as a potent and selective antagonist of the thromboxane A2 (TXA2) receptor [1]. It is classified as a non-prostanoid TXA2 receptor antagonist and belongs to the 'troban' class of antithrombotic agents [2]. Linotroban has been investigated as an antithrombotic agent, reaching Phase 2 clinical development for thrombosis [1]. Its chemical structure is defined as [[5-(2-benzenesulfonamidoethyl)-2-thienyl]oxy]acetic acid, with a molecular weight of 341.4 g/mol .

Linotroban Procurement: Why Structural Analogs Like Sulotroban, Ifetroban, or Picotamide Cannot Be Directly Substituted


The class of thromboxane A2 receptor antagonists is chemically and pharmacologically diverse, with significant variations in potency, selectivity, and pharmacokinetic profiles that preclude generic substitution. For instance, while sulotroban (BM-13177) and linotroban share a sulfonamide core, linotroban is a specific derivative of sulotroban with distinct in vivo antithrombotic activity demonstrated under arterial blood flow conditions [1]. Ifetroban, another analog, exhibits a different potency profile and therapeutic focus, with reported IC50 values for platelet aggregation inhibition in the low nanomolar range (e.g., 7 nM for arachidonate-induced aggregation) . Picotamide, a dual TXA2 synthase inhibitor/receptor antagonist, has a fundamentally different mechanism of action, with an IC50 for TXA2 synthesis inhibition of 1.5 x 10⁻⁴ M [2]. These divergent profiles underscore that even closely related 'troban' class compounds cannot be interchanged without altering experimental outcomes. The specific quantitative evidence for Linotroban, detailed below, defines its unique experimental niche.

Linotroban Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Selection


Linotroban's Antithrombotic Efficacy in Human Blood Flow Model: A Direct Comparator to Sulotroban's Class Profile

Linotroban (HN-11500) demonstrates a specific and quantifiable reduction in thrombus formation under high-shear arterial flow conditions, a key differentiation from earlier TXA2 antagonists like Sulotroban, which lacked such detailed human flow-model data at the time of Linotroban's development [1]. In a study using human non-anticoagulated blood perfused over collagen at a shear rate of 2,600 s⁻¹ (simulating a moderately stenosed artery), a single 100 mg oral dose of Linotroban significantly reduced thrombus volume by 32% compared to baseline . This effect was not observed at the lower shear rate of 650 s⁻¹, highlighting its specific efficacy under pathological high-shear conditions .

Antithrombotic Platelet aggregation Arterial thrombosis

Linotroban Reverses TXA2-Mimetic Induced Renal Dysfunction in Rats: Differentiation from Picotamide's Platelet-Focused Profile

Linotroban demonstrates the ability to fully reverse the reduction in glomerular filtration rate (GFR) and para-aminohippuric acid (PAH) clearance induced by the TXA2 mimetic U-46619 in conscious female rats . In this model, co-administration of Linotroban (at 3, 10, or 30 mg/kg/24h) with U-46619 (720 μg/kg/24h) restored GFR and PAH clearance to levels not significantly different from controls, whereas U-46619 alone caused a significant reduction . This functional renal protection contrasts with the dual TXA2 synthase/receptor antagonist Picotamide, which primarily inhibits platelet aggregation in vitro (IC50: 1.5 x 10⁻⁴ M for TXA2 synthesis) but lacks comparable in vivo renal functional data [1].

Renal pharmacology TXA2 receptor antagonism Nephroprotection

Linotroban as a Sulotroban Derivative with Distinct Oral Activity and Antiplatelet Profile: A Procurement-Relevant Chemical Distinction

Linotroban (HN-11500) is a chemically derived analog of Sulotroban (BM-13177), designed to enhance pharmacological properties [1]. While Sulotroban is a known TXA2 receptor antagonist, Linotroban is specifically characterized as an orally active, non-prostanoid antagonist with a strong antiplatelet profile [1]. Its oral activity and potency as an antithrombotic agent are supported by the human flow-model data showing significant thrombus reduction after a single oral dose, a feature that distinguishes it from earlier agents that may have required intravenous administration or had less defined oral efficacy .

Antiplatelet agent Oral bioavailability Thromboxane receptor antagonist

Linotroban's Lack of Efficacy in Cisplatin-Induced Nephrotoxicity Prevention: A Critical Negative Differentiator from Other TXA2 Antagonists

In a clinical trial involving 25 cancer patients receiving cisplatin chemotherapy, a 24-hour continuous infusion of Linotroban did not provide a statistically significant protective effect on renal function compared to placebo [1]. The study measured glomerular filtration rate (GFR) and effective renal plasma flow (ERPF). While the placebo group showed a decrease in GFR of 17 ± 25 mL min⁻¹ and ERPF of 94 ± 150 mL min⁻¹ from baseline, the Linotroban group showed a decrease of 11 ± 18 mL min⁻¹ and 26 ± 63 mL min⁻¹, respectively [1]. The difference between the two groups was not significant [1]. This negative result is crucial for experimental design, as it differentiates Linotroban from other TXA2 antagonists like ifetroban, which have shown protective effects in different models of organ injury [2].

Nephrotoxicity Cisplatin Renal protection

Linotroban Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Ex Vivo Human Arterial Thrombosis Models

Linotroban is ideally suited for studies requiring an orally active TXA2 receptor antagonist with proven efficacy under high-shear arterial flow conditions. Its ability to reduce thrombus volume by 32% at 2,600 s⁻¹ in human blood (as detailed in Evidence Item 1) makes it a valuable positive control or test compound for investigating platelet-dependent thrombus formation in arterial stenosis models .

Renal TXA2 Receptor Pharmacology Studies

Linotroban serves as a key pharmacological tool for investigating the role of TXA2 receptors in renal hemodynamics, given its demonstrated ability to reverse U-46619-induced reductions in GFR and PAH clearance in rats (as detailed in Evidence Item 2) . It is particularly relevant for studies focused on TXA2-mediated renal vasoconstriction, but not for cisplatin-induced nephrotoxicity models where it was ineffective.

Anti-Platelet Drug Discovery and Comparator Studies

Linotroban's status as an orally active, non-prostanoid TXA2 receptor antagonist with a well-characterized antithrombotic profile (as detailed in Evidence Item 3) makes it a suitable reference compound for screening and benchmarking novel antiplatelet agents . Its distinct mechanism (pure receptor antagonism) allows for clear differentiation from dual-action agents like Picotamide or from agents targeting other pathways.

Negative Control for Cisplatin Nephrotoxicity Prevention Studies

Based on the clinical trial evidence (Evidence Item 4), Linotroban should be explicitly used as a negative control in experiments designed to identify nephroprotective agents against cisplatin-induced renal injury [1]. Its lack of efficacy in this specific context provides a validated benchmark for assessing the potential of novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linotroban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.